molecular formula C6H9IO2 B3027562 (Z)-isopropyl 3-iodoacrylate CAS No. 1333154-26-9

(Z)-isopropyl 3-iodoacrylate

Cat. No. B3027562
CAS RN: 1333154-26-9
M. Wt: 240.04
InChI Key: NHOLWHQNCDTEHC-ARJAWSKDSA-N
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Description

“(Z)-Isopropyl 3-iodoacrylate” is a chemical compound that is used as a reagent in laboratory synthesis . It plays a vital role in creating various organic compounds .


Synthesis Analysis

The synthesis of similar compounds like Ethyl (Z)-3-iodoacrylate has been reported. For instance, ethylpropiolate can be treated with sodium iodide in acetic acid at 110°C for 3 hours to yield Ethyl (Z)-3-iodoacrylate .


Molecular Structure Analysis

The molecular formula of a similar compound, Methyl (Z)-3-iodoacrylate, is CHIO with an average mass of 211.986 Da and a monoisotopic mass of 211.933411 Da . The molecular structure of “(Z)-isopropyl 3-iodoacrylate” would be similar but with an isopropyl group instead of the methyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl (Z)-3-iodoacrylate, include a density of 1.9±0.1 g/cm3, a boiling point of 182.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . The properties of “(Z)-isopropyl 3-iodoacrylate” would be similar but may vary due to the difference in the alkyl group.

Scientific Research Applications

Biological Cell Detachment

Poly(N-isopropyl acrylamide) (pNIPAM), which shares a similar isopropyl acrylamide structure with (Z)-isopropyl 3-iodoacrylate, has been extensively used for bioengineering applications. Its primary use involves the nondestructive release of biological cells and proteins from substrates. This is critical for studying extracellular matrices, cell sheet engineering, tissue transplantation, tumorlike spheroid formation, bioadhesion, bioadsorption, and individual cell manipulation or deformation (Cooperstein & Canavan, 2010).

Hemocompatibility and Antifouling Properties

The compound has been part of studies involving zwitterionic copolymers, which, after modification, have been used to enhance the hemocompatibility and antifouling properties of polypropylene membranes. These modified membranes have shown resistance to protein adhesion and blood cell adhesion, proving useful in blood filtration (Venault et al., 2016).

Hypervalent Iodine Reagents

(Z)-isopropyl 3-iodoacrylate derivatives can be easily oxidized to form hypervalent iodine(III) reagents. These reagents offer superior or similar reactivity compared to conventional hypervalent iodine(III) reagents and are used in various chemical reactions (Shah et al., 2009).

Stereoselective Synthesis

The compound is involved in stereoselective synthesis processes. For instance, (Z)-α-(hydroxyalkyl)-β-iodoacrylates have been synthesized using it, leading to the creation of Baylis-Hillmanβ-iodo adducts with high (Z)-selectivity, which are crucial in organic synthesis (Deng et al., 2003).

Fluorescence and Anti-Cancer Activity

(Z)-isopropyl 3-iodoacrylate derivatives have been used in the synthesis of isomeric intermediates with distinct fluorescence characteristics and selective anti-cancer activities. These studies have opened up potential applications in the development of targeted cancer therapies (Irfan et al., 2021).

Functionalized (E)-α,β-Unsaturated Carboxylic Acids

(Z)-3-iodoacrylic acid, a related compound, has been used to synthesize functionalized (E)-α,β-unsaturated carboxylic acids, showcasing its utility in the creation of complex organic molecules (Foubelo et al., 1994).

Aryloxy and Amino Substituted Ethyl Acrylates

It plays a role in the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which are important in polymer and medicinal chemistry (Kabir et al., 2012).

Safety and Hazards

The safety data sheet for Ethyl cis-3-iodoacrylate indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

propan-2-yl (Z)-3-iodoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOLWHQNCDTEHC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216334
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333154-26-9
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333154-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 3 IODOACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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